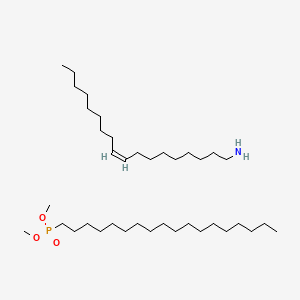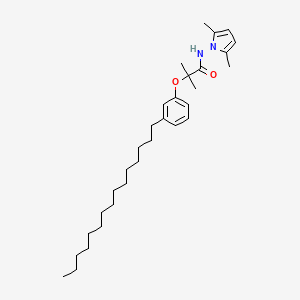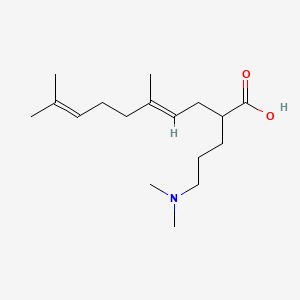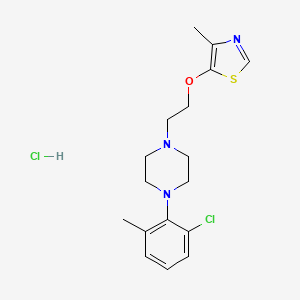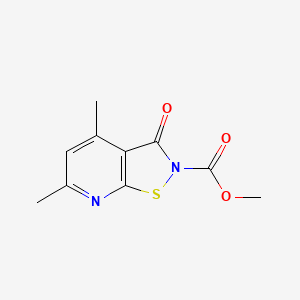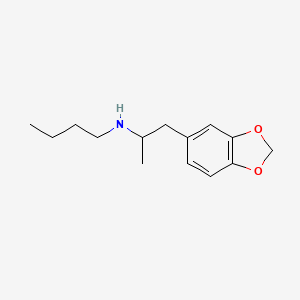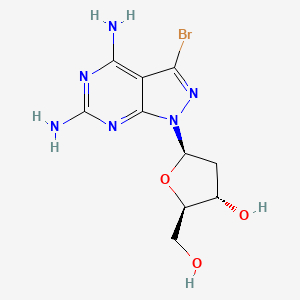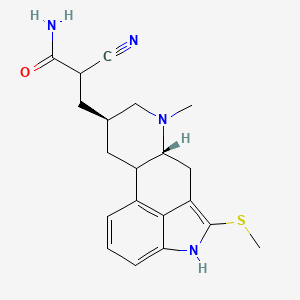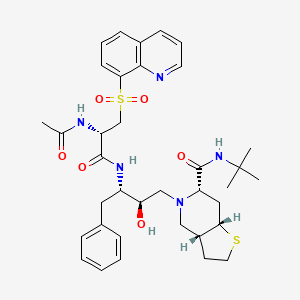
Gymnemic acid III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gymnemic acid III is a triterpenoid saponin glycoside derived from the leaves of the medicinal plant Gymnema sylvestre, which belongs to the family Asclepiadaceae . This compound is known for its significant medicinal properties, particularly in the management of diabetes mellitus. This compound is one of the several gymnemic acids found in Gymnema sylvestre, which have been traditionally used in Ayurvedic medicine for their anti-diabetic and anti-sweetness properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gymnemic acid III involves multiple steps, including glycosylation, oxidation, and hydroxylation. Enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases play a crucial role in modifying the backbone to derive the desired metabolites .
Industrial Production Methods: Industrial production of this compound primarily relies on biotechnological approaches. Plant tissue culture techniques, including callus and cell suspension cultures, are employed to produce higher amounts of gymnemic acid within a short duration. The use of biotic and abiotic elicitors, such as plant hormones and endophytic fungi, further enhances the production yield .
Analyse Chemischer Reaktionen
Types of Reactions: Gymnemic acid III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its medicinal properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced pharmacological properties, such as increased anti-diabetic activity and improved bioavailability .
Wissenschaftliche Forschungsanwendungen
Gymnemic acid III has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds.
Biology: It plays a role in studying the mechanisms of sweetness inhibition and glucose metabolism.
Medicine: this compound is extensively researched for its anti-diabetic, anti-inflammatory, and antioxidant properties.
Wirkmechanismus
Gymnemic acid III exerts its effects by interacting with taste receptors on the tongue, specifically those responsible for detecting sweetness. By binding to these receptors, it blocks the ability to taste sweetness, making it an effective tool for managing sugar cravings . Additionally, this compound stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing blood sugar levels . This dual mechanism makes it a promising natural remedy for diabetes management.
Vergleich Mit ähnlichen Verbindungen
Gymnemic acid III is unique among triterpenoid saponin glycosides due to its potent anti-diabetic and anti-sweetness properties. Similar compounds include:
Hodulcine: A dammarane-type triterpene glycoside from the leaves of Hovenia dulcis.
Lactisole: Sodium 2-(4-methoxyphenoxy)propanoate, known for its sweetness-inhibiting properties.
Ziziphin: A triterpene glycoside with similar anti-sweetness effects.
Compared to these compounds, this compound is more effective in managing blood sugar levels and has a broader range of medicinal applications.
Eigenschaften
CAS-Nummer |
122074-65-1 |
|---|---|
Molekularformel |
C41H66O13 |
Molekulargewicht |
767.0 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2S)-2-methylbutanoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H66O13/c1-9-20(2)34(51)54-32-31(48)41(19-43)22(16-36(32,3)4)21-10-11-24-37(5)14-13-26(52-35-29(47)27(45)28(46)30(53-35)33(49)50)38(6,18-42)23(37)12-15-39(24,7)40(21,8)17-25(41)44/h10,20,22-32,35,42-48H,9,11-19H2,1-8H3,(H,49,50)/t20-,22-,23+,24+,25-,26-,27-,28-,29+,30-,31-,32-,35+,37-,38-,39+,40+,41-/m0/s1 |
InChI-Schlüssel |
VLXWTKUXVXJELF-DDRSIQBQSA-N |
Isomerische SMILES |
CC[C@H](C)C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O |
Kanonische SMILES |
CCC(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


